Direct C–C Thiazole-Pyrimidine Junction vs. Aminomethylene Linker: Conformational Rigidity and Planarity
The target compound features a direct C–C bond between the pyrimidine 6-position and the thiazole 5-position, producing a fully conjugated, planar biaryl system with restricted rotation . In contrast, the most extensively characterized close analog, compound 9s (PDB 4Y2; 6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methylpyrimidin-4-amine), employs a CH2–NH linker that introduces two additional rotatable bonds and interrupts full π-conjugation between the two rings [1]. The X-ray cocrystal structure of 9s bound to PDE10A (PDB 5C2A, resolution 2.00 Å) demonstrates that the aminomethylene linker orients the thiazole toward the Phe686/Tyr514 selectivity pocket [1]. The direct-junction target compound would project the thiazole along a different vector, potentially engaging a distinct subset of binding-site residues. This structural difference is non-trivial: within the PDE10A series, variation of the linker length and composition produced >1000-fold differences in Ki (e.g., 9l vs. 9m; 9n vs. 9o) [2].
| Evidence Dimension | Rotatable bonds and conjugation between pyrimidine and thiazole rings |
|---|---|
| Target Compound Data | 0 rotatable bonds between pyrimidine and thiazole; fully conjugated biaryl system (C–C bond) |
| Comparator Or Baseline | Compound 9s (PDB 4Y2): 2 rotatable bonds (CH2–NH linker); non-conjugated connection between rings [1] |
| Quantified Difference | Reduction of 2 rotatable bonds; conversion from non-conjugated to fully conjugated ring junction |
| Conditions | Structural analysis based on SMILES comparison and PDB 5C2A X-ray crystallography data (2.00 Å resolution) |
Why This Matters
The direct junction alters both the conformational entropy penalty upon target binding and the angular presentation of the thiazole moiety to the protein surface, which can translate into differential selectivity profiles against kinase and PDE enzyme families.
- [1] RCSB PDB. 5C2A: PDE10 complexed with 6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-pyrimidin-4-amine. Ligand 4Y2. X-ray diffraction, 2.00 Å. https://www.rcsb.org/structure/5C2A (accessed 2026-05-13). View Source
- [2] Shipe WD, Sharik SS, Barrow JC, et al. J Med Chem. 2015;58(19):7888-7894. Table 1: SAR of amino substitutions at pyrimidine 6-position; linker length and composition effects on PDE10A Ki. doi:10.1021/acs.jmedchem.5b00983. View Source
